MFCD18317000

Description

MFCD18317000 is a synthetic organic compound characterized by a trifluoromethyl ketone core structure. These compounds are widely utilized in pharmaceutical and materials science due to their electron-withdrawing trifluoromethyl (-CF₃) group, which enhances stability and reactivity.

Properties

IUPAC Name |

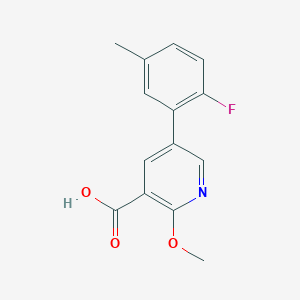

5-(2-fluoro-5-methylphenyl)-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-8-3-4-12(15)10(5-8)9-6-11(14(17)18)13(19-2)16-7-9/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIPSYGCMCWDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC(=C(N=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687169 | |

| Record name | 5-(2-Fluoro-5-methylphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261989-18-7 | |

| Record name | 5-(2-Fluoro-5-methylphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18317000” involves several steps, each requiring precise conditions to ensure the desired product. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and verification of the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD18317000” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of different oxidation products.

Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of “this compound” to its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst or nucleophiles in an aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD18317000” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

Biology: Employed in biochemical assays and studies to understand cellular processes and interactions.

Medicine: Investigated for its potential therapeutic properties, including its role in drug development and disease treatment.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which “MFCD18317000” exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular function or signaling pathways. The specific mechanism depends on the context of its application, such as its role in a biochemical assay or therapeutic use.

Comparison with Similar Compounds

Table 1: Structural Comparison of MFCD18317000 and Selected Analogs

| Compound (CAS No.) | Molecular Formula | Molecular Weight | Similarity Score | Key Structural Features |

|---|---|---|---|---|

| This compound | Not specified | Not specified | Reference | Trifluoromethyl ketone core |

| 1533-03-5 (MFCD00039227) | C₁₀H₉F₃O | 202.17 | 0.95–1.00 | 3'-(Trifluoromethyl)acetophenone |

| 1761-61-1 (MFCD00003330) | C₇H₅BrO₂ | 201.02 | 0.90 | Brominated aromatic ketone |

Key Differences :

- Substituent Effects : this compound’s trifluoromethyl group enhances electrophilicity compared to brominated analogs like 1761-61-1, which exhibit lower reactivity in cross-coupling reactions .

- Thermal Stability : Trifluoromethyl ketones (e.g., 1533-03-5) demonstrate higher thermal stability (boiling point ~250°C) than brominated derivatives due to stronger C-F bonds .

Functional Analogs

Key Insights :

- Pharmacological Potential: this compound shares moderate CYP450 inhibition with 1533-03-5, suggesting utility in drug metabolism studies . However, its lower bioavailability (similar to 1533-03-5) limits oral administration without formulation optimization.

- Green Chemistry : Both this compound and 1533-03-5 are synthesized via solvent-free or ionic liquid-based methods, aligning with sustainable practices .

Research Findings and Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.